molecular formula C23H25N5O2 B11004834 N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-(1-methyl-1H-indol-3-yl)butanamide

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-(1-methyl-1H-indol-3-yl)butanamide

Cat. No.: B11004834
M. Wt: 403.5 g/mol
InChI Key: RDHJMMAINFABLU-UHFFFAOYSA-N
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Description

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-(1-methyl-1H-indol-3-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, an indole moiety, and a butanamide chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-(1-methyl-1H-indol-3-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and indole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include methoxymethyl chloride, triazole precursors, and indole derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

For large-scale production, the synthesis may be optimized using continuous flow reactors and automated systems to enhance efficiency and scalability. Industrial methods focus on minimizing waste and maximizing the yield through process optimization and the use of environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-(1-methyl-1H-indol-3-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-(1-methyl-1H-indol-3-yl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism by which N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-(1-methyl-1H-indol-3-yl)butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-4-(1-methylindol-3-yl)butanamide

InChI

InChI=1S/C23H25N5O2/c1-28-14-17(19-7-3-4-8-20(19)28)6-5-9-22(29)24-18-12-10-16(11-13-18)23-25-21(15-30-2)26-27-23/h3-4,7-8,10-14H,5-6,9,15H2,1-2H3,(H,24,29)(H,25,26,27)

InChI Key

RDHJMMAINFABLU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=CC=C(C=C3)C4=NNC(=N4)COC

Origin of Product

United States

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